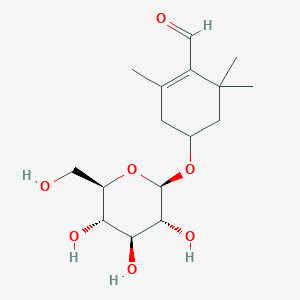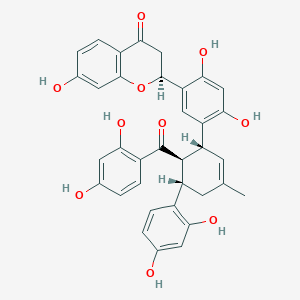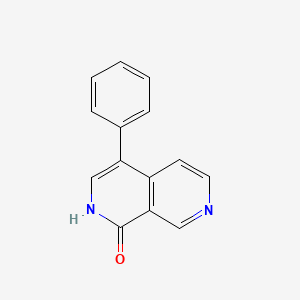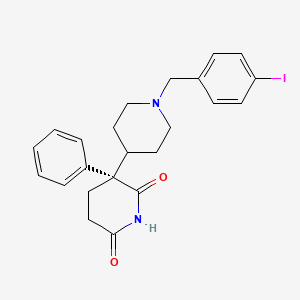
4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde is a natural product found in Crocus sativus, Crocus tommasinianus, and Crocus vernus with data available.
Applications De Recherche Scientifique
Cyclodextrins in Scientific Research
Cyclodextrins, a family of cyclic oligosaccharides composed of glucopyranose subunits, exhibit a wide range of applications due to their ability to form host–guest type inclusion complexes. This property enables their use in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and the chemical industry. The inclusion complexation can significantly modify the physical and chemical properties of molecules, making cyclodextrins of commercial interest for solving scientific problems (Sharma & Baldi, 2016).
Enzymatic Production and Applications of γ-Cyclodextrin
The enzymatic production and applications of γ-cyclodextrin, one of the common forms of cyclodextrins, have been extensively reviewed. This form is particularly interesting due to its larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins. These properties widen its applications in industries, especially in food and pharmaceuticals. Recent developments in more economical production processes for γ-cyclodextrin using improved enzymes and appropriate complexing agents have been highlighted, showcasing the potential for increased industrial and scientific application (Li et al., 2007).
Cyclodextrins and Health
Cyclodextrins have also been identified for their roles in health, particularly through their inclusion in drug formulations. Their favorable toxicological profile, low local toxicity, and virtual non-toxicity when administered orally make them ideal candidates for drug delivery systems. They are used as excipients in medications delivered through various routes, including oral, ocular, dermal, nasal, and rectal. The natural forms (α-, β-, γ-cyclodextrin) and chemically-modified derivatives of cyclodextrins can be incorporated into new drug formulations, offering a range of therapeutic benefits (Lachowicz, Stańczak, & Kołodziejczyk, 2020).
Propriétés
Nom du produit |
4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde |
|---|---|
Formule moléculaire |
C16H26O7 |
Poids moléculaire |
330.37 g/mol |
Nom IUPAC |
2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9?,11-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
WMHJCSAICLADIN-UPRNZLQGSA-N |
SMILES isomérique |
CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O |
SMILES canonique |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O |
Synonymes |
4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde picrocrocin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3R,4R,5S,8R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1248849.png)

